molecular formula C17H24N4O2 B1391807 tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate CAS No. 1065100-86-8

tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate

Cat. No.: B1391807
CAS No.: 1065100-86-8
M. Wt: 316.4 g/mol
InChI Key: VLYSQQLGOQCNQR-UHFFFAOYSA-N
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Description

Tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 577768-59-3

This compound features a piperazine ring linked to a pyrrolo[2,3-b]pyridine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have identified this compound as a promising candidate in cancer therapy. It has been shown to inhibit various cancer cell lines effectively.

Case Study: Inhibition of CDK9 Kinase

In a study focusing on cyclin-dependent kinase 9 (CDK9), this compound exhibited potent inhibitory effects, leading to reduced proliferation of cancer cells. The mechanism involves the disruption of transcriptional regulation in cancer cells, which is critical for their survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy is attributed to its ability to interfere with bacterial protein synthesis and cell wall integrity.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

The neuroprotective effects are believed to stem from its ability to modulate neurotransmitter levels and enhance neuronal survival pathways. This action is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

Antitubercular Activity

Emerging studies suggest that derivatives of this compound may exhibit antitubercular activity. Compounds with similar structures have been reported to show significant activity against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have highlighted the importance of the piperazine and pyridine rings in enhancing biological activity.

Key Findings:

  • Piperazine Modifications : Alterations at the piperazine nitrogen can enhance binding affinity to target proteins.
  • Pyridine Substituents : Different substituents on the pyridine ring can modulate the compound's solubility and permeability, affecting its bioavailability.

Clinical Implications

The promising biological activities of this compound suggest several clinical applications:

  • Cancer Therapy : As a CDK9 inhibitor.
  • Antimicrobial Treatments : Against resistant bacterial strains.
  • Neuroprotection : In neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-9-7-20(8-10-21)12-13-11-19-15-14(13)5-4-6-18-15/h4-6,11H,7-10,12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYSQQLGOQCNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132750
Record name 1,1-Dimethylethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065100-86-8
Record name 1,1-Dimethylethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065100-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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